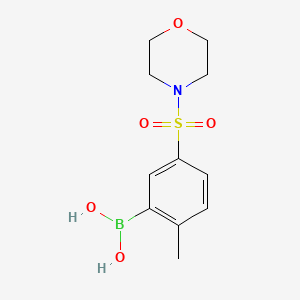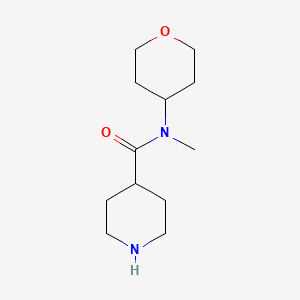amine CAS No. 1039970-24-5](/img/structure/B1461435.png)
[(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine
Descripción general
Descripción
[(2,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosolvolysis in Heterocyclic Derivatives Synthesis
The compound (2,4-Dimethoxyphenyl)methylamine, a medium-ring heterocyclic derivative, was synthesized through the ultraviolet irradiation of reduced pyrrolo[2,1-al]isoquinolinium iodide salt. The synthesis process yielded various derivatives such as N-[2-(3,4-dimethoxyphenyl)ethyl]-4,4-dimethoxy-N-methylbutan-1-amine, showcasing its role in generating structurally complex heterocycles (Bremner & Winzenberg, 1984).
Application in Chemoenzymatic Synthesis
(2,4-Dimethoxyphenyl)methylamine was utilized in the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. The process involved an enantioselective hydrolysis followed by a conversion of the ester group to an amine, highlighting the compound's utility in producing enantiomerically pure substances (Andruszkiewicz, Barrett & Silverman, 1990).
Stereoselective Synthesis of Antibiotics
The molecule served as a key intermediate in the stereoselective synthesis of premafloxacin, an antibiotic. This synthesis involved critical steps like asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's importance in the synthesis of pharmacologically relevant structures (Fleck, Mcwhorter, DeKam & Pearlman, 2003).
Identifying Thermolabile Psychoactive Compounds
This chemical was instrumental in identifying a new class of thermolabile psychoactive compounds. The study involved gas chromatography-mass spectrometry and chemical derivatization, illustrating the compound's role in forensic and pharmaceutical analysis (Lum, Brettell, Brophy & Hibbert, 2020).
These studies demonstrate the diverse applications of (2,4-Dimethoxyphenyl)methylamine in synthetic chemistry, ranging from the synthesis of complex heterocycles, chemoenzymatic production of enantiopure substances, to the development of antibiotics and identification of psychoactive compounds. The chemical's versatility highlights its significance in scientific research.
Mecanismo De Acción
Target of Action
It is known to be an amine derivative and is used in the synthesis of anti-hiv-1 agents . This suggests that it may interact with proteins or enzymes involved in the HIV-1 replication cycle.
Mode of Action
Given its use in the synthesis of anti-HIV-1 agents , it may inhibit key enzymes or proteins involved in the HIV-1 replication cycle, thereby preventing the virus from multiplying.
Biochemical Pathways
Given its role in the synthesis of anti-hiv-1 agents , it is likely to affect the pathways involved in viral replication.
Result of Action
Its role in the synthesis of anti-hiv-1 agents suggests that it may inhibit the replication of the hiv-1 virus .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Dimethoxyphenyl)methylamine have been studied over time. Its stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, making it suitable for long-term biochemical research .
Metabolic Pathways
(2,4-Dimethoxyphenyl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels . These interactions are critical for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (2,4-Dimethoxyphenyl)methylamine within cells and tissues involve specific transporters and binding proteins. These factors affect its localization and accumulation, which in turn influence its biological activity . Studying these aspects can provide insights into its therapeutic potential and safety profile.
Subcellular Localization
(2,4-Dimethoxyphenyl)methylamine exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct it to particular compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)11(3)15-9-12-6-7-13(16-4)8-14(12)17-5/h6-8,10-11,15H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBDHKOCQHJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


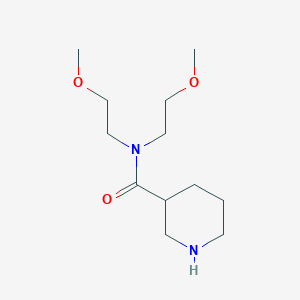

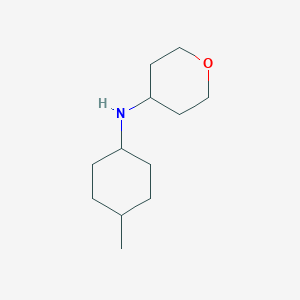
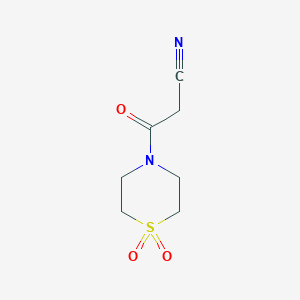
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
amine](/img/structure/B1461364.png)
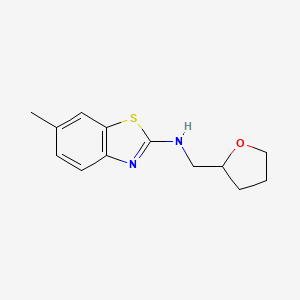

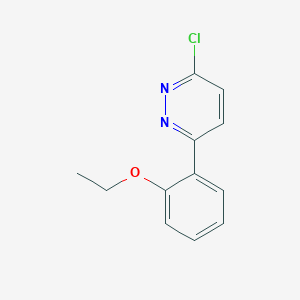
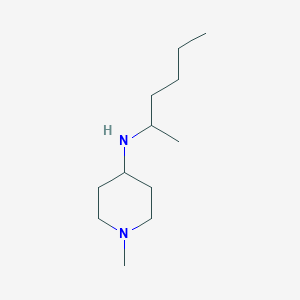
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)
